molecular formula C9H17NO B078612 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL CAS No. 13493-40-8

3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL

Cat. No. B078612
CAS RN: 13493-40-8
M. Wt: 155.24 g/mol
InChI Key: GTSORJFWHKEXQH-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied due to its potential therapeutic properties. This compound acts on the endocannabinoid system, which plays a crucial role in regulating various physiological processes.3.1]nonan-9-OL, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. Additionally, it has been studied for its potential use in the treatment of various conditions such as multiple sclerosis, epilepsy, and Parkinson's disease.

Mechanism Of Action

3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL acts on the endocannabinoid system by binding to the CB1 and CB2 receptors. This results in the activation of various signaling pathways, leading to the modulation of various physiological processes such as pain perception, inflammation, and neuroprotection.

Biochemical And Physiological Effects

Studies have shown that 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL has analgesic effects, which may be mediated by the activation of the CB1 receptor in the spinal cord. Additionally, it has been shown to have anti-inflammatory effects, which may be mediated by the activation of the CB2 receptor in immune cells. Furthermore, it has been shown to have neuroprotective effects, which may be mediated by the activation of various signaling pathways involved in cell survival and growth.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system, which is crucial for studying its physiological and pathological functions. However, one limitation is that it may have off-target effects, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL. One direction is to study its potential use in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Another direction is to study its potential use in combination with other drugs or therapies, which may enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL involves the reaction of 1,5-dimethyl-1,2,3,4-tetrahydronaphthalene with 1,2-diaminopropane in the presence of a catalyst. This reaction results in the formation of the bicyclic structure, which is then converted to the final product by the addition of a hydroxyl group.

properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSORJFWHKEXQH-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCC[C@@H](C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

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